molecular formula C41H70O13 B8099914 (2S,3R,4S,5S,6R)-2-({2-[(1S,3aR,3bR,5S,5aR,7S,9aR,9bR,11R,11aR)-5,7,11-trihydroxy-3a,3b,6,6,9a-pentamethyl-dodecahydro-1H-cyclopenta[a]phenanthren-1-yl]-6-methylhept-5-en-2-yl}oxy)-6-({[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy}methyl)oxane-3,4,5-triol

(2S,3R,4S,5S,6R)-2-({2-[(1S,3aR,3bR,5S,5aR,7S,9aR,9bR,11R,11aR)-5,7,11-trihydroxy-3a,3b,6,6,9a-pentamethyl-dodecahydro-1H-cyclopenta[a]phenanthren-1-yl]-6-methylhept-5-en-2-yl}oxy)-6-({[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy}methyl)oxane-3,4,5-triol

Cat. No.: B8099914
M. Wt: 771.0 g/mol
InChI Key: HJRVLGWTJSLQIG-GQNNSFLLSA-N
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Description

The compound “(2S,3R,4S,5S,6R)-2-({2-[(1S,3aR,3bR,5S,5aR,7S,9aR,9bR,11R,11aR)-5,7,11-trihydroxy-3a,3b,6,6,9a-pentamethyl-dodecahydro-1H-cyclopenta[a]phenanthren-1-yl]-6-methylhept-5-en-2-yl}oxy)-6-({[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy}methyl)oxane-3,4,5-triol” is a complex organic molecule. This compound features multiple chiral centers and a variety of functional groups, making it a subject of interest in organic chemistry and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including:

    Formation of the core structure: This might involve cyclization reactions to form the cyclopenta[a]phenanthrene core.

    Functional group modifications: Introduction of hydroxyl groups, methyl groups, and other substituents through reactions like hydroxylation, methylation, and others.

    Glycosylation: Attachment of the sugar moiety (oxane ring) to the core structure.

Industrial Production Methods

Industrial production of such complex molecules often relies on:

    Biotechnological methods: Using microorganisms or enzymes to catalyze specific steps.

    Chemical synthesis: Employing advanced techniques like flow chemistry for efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Introduction of hydroxyl groups.

    Reduction: Reduction of double bonds or carbonyl groups.

    Substitution: Replacement of hydrogen atoms with functional groups like hydroxyl or methyl groups.

Common Reagents and Conditions

    Oxidizing agents: KMnO₄, OsO₄.

    Reducing agents: NaBH₄, LiAlH₄.

    Catalysts: Pd/C for hydrogenation reactions.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

Chemistry

    Synthesis of analogs: Studying structure-activity relationships.

    Catalysis: Using the compound as a catalyst or ligand in various reactions.

Biology

    Biological activity studies: Investigating the compound’s effects on biological systems.

    Enzyme interactions: Studying how the compound interacts with specific enzymes.

Medicine

    Drug development: Exploring the compound’s potential as a therapeutic agent.

    Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of the compound.

Industry

    Material science: Using the compound in the development of new materials.

    Agriculture: Exploring its potential as a biopesticide or growth regulator.

Mechanism of Action

The mechanism of action typically involves:

    Molecular targets: Binding to specific proteins or enzymes.

    Pathways: Modulating signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Steroids: Compounds with a similar cyclopenta[a]phenanthrene core.

    Glycosides: Compounds with sugar moieties attached to a non-sugar core.

Uniqueness

This compound’s uniqueness lies in its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[6-methyl-2-[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,6,12-trihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-5-en-2-yl]oxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H70O13/c1-20(2)10-9-13-41(8,54-36-33(50)31(48)30(47)25(53-36)19-52-35-32(49)29(46)24(44)18-51-35)21-11-15-39(6)28(21)22(42)16-26-38(5)14-12-27(45)37(3,4)34(38)23(43)17-40(26,39)7/h10,21-36,42-50H,9,11-19H2,1-8H3/t21-,22+,23-,24-,25+,26+,27-,28-,29-,30+,31-,32+,33+,34-,35-,36-,38+,39+,40+,41?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJRVLGWTJSLQIG-GQNNSFLLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)O)C)O)C)OC5C(C(C(C(O5)COC6C(C(C(CO6)O)O)O)O)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCCC(C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O)O)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H70O13
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

771.0 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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